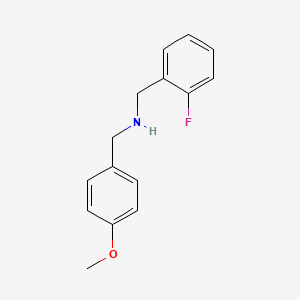

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYDNUKRKWAKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354618 | |

| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418788-17-7 | |

| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro Benzyl 4 Methoxy Benzyl Amine and Analogous Systems

Convergent and Divergent Synthesis Strategies for Substituted Benzylamines

Reductive Amination Approaches for Benzylamine (B48309) Formation

Reductive amination, also known as reductive alkylation, stands as one of the most practical and widely employed methods for the synthesis of secondary and tertiary amines. nih.govwikipedia.org The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine. ias.ac.inmasterorganicchemistry.com For the synthesis of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, this approach would involve the condensation of 2-fluorobenzaldehyde (B47322) with 4-methoxybenzylamine (B45378), followed by the reduction of the resulting imine.

This transformation can be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. arkat-usa.orgunimi.it A key requirement for a direct reductive amination is the selectivity of the reducing agent, which must reduce the imine intermediate faster than the starting carbonyl compound. ias.ac.in

Several reducing agents are effective for this transformation:

Sodium Borohydride (B1222165) (NaBH₄): A common and cost-effective hydride reagent. ias.ac.inarkat-usa.org To prevent the premature reduction of the aldehyde, the reaction is often carried out in two steps within a single pot: formation of the imine first, followed by the addition of NaBH₄. masterorganicchemistry.comarkat-usa.org The use of an iron-based Lewis acid catalyst, Aquivion-Fe, has been shown to promote imine formation efficiently before the reduction step. unimi.itresearchgate.net

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): These are milder reducing agents than NaBH₄ and are particularly effective for one-pot reductive aminations. masterorganicchemistry.com NaBH₃CN is highly selective for the reduction of imines in the presence of aldehydes and ketones, especially under mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orggoogle.comgoogle.com This approach is considered a green chemistry method due to its high atom economy and the avoidance of stoichiometric hydride reagents. acsgcipr.org Ruthenium hydride complexes have also been developed as active catalysts for the hydrogenation of nitriles to benzylamines, which represents an alternative pathway starting from benzonitriles. acs.org

Below is a table summarizing various reducing systems used in reductive amination.

Table 1: Comparison of Reducing Systems for Reductive Amination

| Reducing System | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| NaBH₄ | Strong hydride donor | Cost-effective, readily available | Can reduce starting aldehyde/ketone; often requires staged addition masterorganicchemistry.com |

| NaBH₃CN | Mild, selective hydride donor | High selectivity for imines over carbonyls; suitable for one-pot reactions masterorganicchemistry.com | Toxicity concerns due to cyanide |

| NaBH(OAc)₃ | Mild, selective hydride donor | Non-toxic alternative to NaBH₃CN; effective for a wide range of substrates | More expensive than NaBH₄ |

| H₂/Metal Catalyst (e.g., Pd/C) | Catalytic hydrogenation | High atom economy, environmentally friendly ("green") acsgcipr.org | Requires specialized hydrogenation equipment; potential catalyst poisoning |

Nucleophilic Substitution Reactions in Substituted Benzylamine Synthesis

Nucleophilic substitution provides a classical and direct route to substituted benzylamines. This strategy typically involves the reaction of a primary or secondary amine, acting as a nucleophile, with a benzyl (B1604629) halide or another derivative with a suitable leaving group (e.g., tosylate, mesylate). To synthesize this compound, this pathway would entail reacting 4-methoxybenzylamine with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide.

The reaction generally proceeds via an Sₙ2 mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the leaving group. A significant challenge in this method is controlling the extent of alkylation. masterorganicchemistry.com The primary product, a secondary amine, can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of an undesired tertiary amine as a byproduct. Using a molar excess of the starting amine can help to minimize this over-alkylation.

Modern variations on this theme include palladium-catalyzed coupling reactions where benzylic ammonium (B1175870) salts act as electrophiles, expanding the scope beyond traditional alkyl halides. organic-chemistry.org This palladium-catalyzed Sonogashira coupling of benzylic ammonium salts with terminal alkynes demonstrates the potential for C(sp³)–N bond cleavage and functionalization, offering a novel disconnection approach for amine synthesis. organic-chemistry.org

C-H Bond Activation Strategies for Directed Functionalization of Benzylamines

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and step-economical strategy in modern organic synthesis. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, such as organohalides. In the context of benzylamine synthesis, a directing group is often employed to position a transition metal catalyst in proximity to a specific C–H bond, enabling its selective cleavage and subsequent functionalization. nih.gov

The amine moiety of benzylamine itself, or a derivative, can serve as an effective directing group.

Ortho-Functionalization: Palladium and rhodium catalysts are widely used for the ortho-functionalization of benzylamines. rsc.orgnih.gov For instance, Rh-catalyzed C–H alkylation of benzylamines with alkenes has been achieved using a removable picolinamide (B142947) directing group. rsc.org Similarly, palladium-catalyzed reactions can introduce a variety of functional groups at the ortho position, including aryl groups, halogens, and sulfonates. rsc.org

Meta-Functionalization: Achieving functionalization at the meta position is more challenging due to its remote location from the directing group. However, strategies using a palladium/transient mediator approach have been developed. nih.gov This method utilizes a norbornene-based mediator to enable arylation, amination, and chlorination at the meta-position of the benzylamine ring. nih.gov

Transient Directing Groups: To improve efficiency and avoid extra steps for installing and removing directing groups, transient directing groups have been developed. nih.gov Condensation of a primary amine with a catalytic amount of an aldehyde can generate an imine in situ, which then directs the C-H activation. nih.gov

Table 2: C-H Activation Strategies for Benzylamine Functionalization

| Catalyst System | Position | Functionalization Type | Directing Group Strategy |

|---|---|---|---|

| Pd(II) | meta | Arylation, Amination, Chlorination | Transient Mediator (Norbornene) nih.gov |

| Rh(I) or Rh(II) | ortho | Alkylation with Alkenes | Picolinamide Derivative rsc.org |

| Rh(III) | ortho | Heteroarylation with Thiophenes | Amine or Thioether nih.gov |

| Pd(II) | ortho | Arylation | Ns-protected Amine rsc.org |

Catalytic Systems in the Synthesis of Substituted Benzylamines

Transition Metal-Catalyzed Coupling and Functionalization Reactions (e.g., Pd, Cu, Rh, Co, Ni, Mn)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering unparalleled efficiency and selectivity for forming C–C and C–heteroatom bonds. rsc.orgnih.gov Several metals have proven effective in the synthesis and functionalization of substituted benzylamines.

Palladium (Pd): Palladium is arguably the most versatile metal for this purpose. snnu.edu.cn It catalyzes a wide array of transformations, including enantioselective C–H cross-coupling for kinetic resolution of racemic benzylamines. bohrium.comnih.gov Palladium-catalyzed C(sp³)–H arylation of N-Boc protected benzylamines allows for the direct synthesis of diarylmethylamines, which are important pharmaceutical cores. lookchem.com Furthermore, palladium catalysis enables the coupling of non-traditional electrophiles, such as benzylammonium salts, with various partners. organic-chemistry.org

Copper (Cu): Copper catalysts are attractive due to their low cost and earth abundance. researchgate.netrsc.org They are particularly effective in C–N bond-forming reactions, such as the coupling of benzylamino boronate esters with aryl amines to form ortho-aminobenzylamines. researchgate.net Copper also catalyzes cross-dehydrogenative coupling (CDC) reactions, providing a route to α-substituted primary benzylamines directly from alkylarenes. nih.govfigshare.com Additionally, three-component carboamination of styrenes using copper catalysts offers a direct entry to complex benzylamine derivatives. nih.gov

Rhodium (Rh): Rhodium catalysts are highly effective in C–H activation and annulation reactions. acs.orgacs.org They have been used to catalyze the cross-coupling of benzylamines with thiophenes and the alkylation of benzylamines with alkenes. rsc.orgnih.gov Rhodium-catalyzed annulation of primary benzylamines with α-diazo ketones provides a direct route to isoquinoline (B145761) structures. acs.org

Table 3: Overview of Transition Metal-Catalyzed Reactions for Benzylamine Synthesis

| Metal Catalyst | Example Reaction Type | Reactants | Product Type |

|---|---|---|---|

| Palladium (Pd) | Enantioselective C-H Arylation | Benzylamine, Arylboronic Ester | Chiral ortho-Arylated Benzylamine bohrium.com |

| Copper (Cu) | Cross-Dehydrogenative Coupling | Alkylarene, Amine Source | α-Substituted Benzylamine nih.govfigshare.com |

| Rhodium (Rh) | C-H/C-H Cross-Coupling | Benzylamine, Thiophene | ortho-Thienyl Benzylamine nih.gov |

| Palladium (Pd) | C(sp³)-H Arylation | N-Boc Benzylamine, Aryl Halide | Diarylmethylamine lookchem.com |

| Copper (Cu) | Carboamination | Styrene, Alkyltrifluoroborate, Amine | Substituted Benzylamine nih.gov |

Organocatalytic and Biocatalytic Approaches in Amine Synthesis

In the pursuit of more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. nih.govjocpr.com These approaches are particularly valuable for the synthesis of chiral amines. nih.govmdpi.com

Biocatalysis with Transaminases (TAs): Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.netresearchgate.net This method allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.govelsevierpure.com The synthesis of a chiral analogue of this compound could be envisioned by starting from 2-fluoro-(4-methoxy-benzyl)ketone. A key challenge is that the reaction equilibrium often favors the reverse reaction. nih.govmdpi.com This can be overcome by using a large excess of the amine donor or by incorporating a secondary enzyme system to remove the ketone byproduct. nih.govelsevierpure.com

Biocatalysis with Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NAD(P)H-dependent oxidoreductase enzymes offer a biocatalytic parallel to chemical reductive amination. nih.govwikipedia.org IREDs catalyze the asymmetric reduction of prochiral imines to chiral amines, while RedAms can catalyze the entire reductive amination sequence of a ketone and an amine. nih.govacs.org These enzymes provide a direct, highly selective, and environmentally benign route to chiral secondary amines and have been scaled for industrial applications. nih.gov

Table 4: Comparison of Biocatalytic Systems for Chiral Amine Synthesis

| Enzyme Class | Catalytic Function | Substrates | Key Features |

|---|---|---|---|

| Transaminase (TA) | Amino group transfer | Ketone + Amine Donor | High enantioselectivity; equilibrium can be unfavorable; no external reductant needed nih.govelsevierpure.com |

| Imine Reductase (IRED) | Asymmetric reduction of imines | Imine (pre-formed or in situ) | High enantioselectivity; requires a cofactor (NAD(P)H) and a recycling system nih.govwikipedia.org |

| Reductive Aminase (RedAm) | One-pot reductive amination | Ketone + Amine | Catalyzes both imine formation and reduction; requires a cofactor (NAD(P)H) nih.govacs.org |

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Benzylamine Systems

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of synthesizing this compound, a key step is often reductive amination between an aldehyde (e.g., 2-fluorobenzaldehyde) and an amine (e.g., 4-methoxybenzylamine), or vice-versa. The chemoselectivity of the reducing agent is crucial. Reagents like sodium triacetoxyborohydride are favored because they are mild enough to not reduce the aldehyde starting material but are reactive enough to reduce the intermediate iminium ion. organic-chemistry.org This prevents the formation of alcohol side products. This selectivity allows for the presence of other reducible functional groups, such as esters or nitro groups, which might not be tolerated by stronger reducing agents. organic-chemistry.org

Regioselectivity dictates where on a molecule a reaction occurs. In the synthesis of benzylamine derivatives, regioselectivity is often addressed through C-H activation and arylation reactions. For instance, a synergistic approach combining single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can control the site of arylation on a benzylamine. rsc.org While SET catalysis alone might favor reaction at an N-methyl group, the addition of a HAT catalyst precursor can completely switch the regioselectivity to the N-benzylic position. rsc.org This level of control is essential for building complex, specifically substituted benzylamine frameworks.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. While the parent this compound is achiral, the introduction of substituents can create chiral centers. The development of asymmetric synthesis methods is crucial for producing single enantiomers, which often have distinct biological activities. Methods for the asymmetric synthesis of related heterocyclic systems, such as isoindolinones, have been developed using organocatalytic systems to produce enantioenriched products. mdpi.com Similar principles can be applied to the asymmetric synthesis of chiral benzylamines, for example, through the diastereoselective reduction of chiral imines.

Environmentally Conscious Synthetic Routes and Green Chemistry Principles

The development of synthetic routes for organic compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.net For the synthesis of benzylamines, this involves exploring alternative solvents, novel catalytic systems, and energy sources to create more sustainable processes. chemistryjournals.net

Solvent-Free or Deep Eutectic Solvent-Mediated Reactions for Amine Synthesis

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. chemistryjournals.netmdpi.com

Solvent-Free Reactions: Reductive amination, a cornerstone of amine synthesis, can be performed under solvent-free conditions. organic-chemistry.orgacs.orged.gov For example, aldehydes and ketones can be reacted with amines using sodium borohydride as the reducing agent and an acid like p-toluenesulfonic acid monohydrate as an activator without any solvent. organic-chemistry.orged.gov Another solvent-free approach utilizes mechanical energy in a ball mill for the addition of amines to alkynes, achieving quantitative conversion in minutes without a catalyst. organic-chemistry.org These methods reduce waste and simplify product isolation.

Deep Eutectic Solvents (DESs): DESs have emerged as promising green alternatives to traditional solvents. mdpi.comresearchgate.net They are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point lower than the individual components. nih.govnih.gov DESs are typically non-volatile, non-flammable, biodegradable, and their properties can be tuned by changing the components. mdpi.com They can act as both the reaction medium and a catalyst, often accelerating reactions and improving yields. mdpi.comresearchgate.net The Ullmann C-N coupling reaction, a method for forming aryl amines, has been successfully performed in DESs like choline (B1196258) chloride:urea or choline chloride:glycerol. nih.govnih.gov These reactions can proceed under milder conditions (60-100°C) and without the need for additional ligands, with the DES and catalyst being recyclable. nih.govuniba.it

| DES Composition (Molar Ratio) | Reaction Type | Catalyst | Temperature (°C) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Choline chloride / Urea (1:2) | Ullmann C-N Coupling | CuI | 60-100 | Environmentally benign, recyclable media, ligand-free. | nih.gov |

| L-proline / L-lactic acid (1:2) | Ullmann C-N Coupling | CuI | 60-100 | Mild conditions, high yields (up to 98%). | nih.govuniba.it |

| Choline chloride / Glycerol (1:2) | Ullmann C-N Coupling | CuI | 60-100 | Recyclable up to six times. | nih.gov |

| Choline chloride / Water (1:2) | Goldberg-type C-N Coupling | CuI / Ethylene diamine | 80 | Utilizes water as a component, moderate to excellent yields. | nih.gov |

Electrochemical Synthesis Methods for Benzylamine Derivatives

Electrochemical synthesis is an inherently green technology that uses electricity—a traceless reagent—to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.netrsc.org This approach can lead to higher atom economy and reduced waste generation.

| Reaction Type | Starting Materials | Key Features | Yield / Efficiency | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Benzylamine | Metal- and oxidant-free; electricity as the reagent. | Up to 99% yield for imine product. | rsc.org |

| Paired Electrolysis (Alcohol to Amine) | Benzyl alcohol, tert-butylamine | Integrates oxidation and reductive amination; NiOOH anode, Ag cathode. | 35% overall Faradaic efficiency for benzyl-tert-butylamine. | rsc.org |

| Michael Addition | Hydroquinone, Benzylamine derivatives | Electrochemical generation of p-benzoquinone; green solvents. | High yields. | academie-sciences.fr |

| Oxidative Coupling | Substituted Benzylamines | TEMPO-mediated electrocatalysis on a carbon plate anode. | Excellent yields for various substituted imines. | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity of 2 Fluoro Benzyl 4 Methoxy Benzyl Amine

Mechanistic Pathways in Functionalization and Derivatization Reactions

Functionalization reactions of (2-fluoro-benzyl)-(4-methoxy-benzyl)-amine can occur at three primary sites: the nitrogen atom of the amine, the fluorobenzyl ring, or the methoxybenzyl ring. The specific pathway and resulting selectivity are dictated by the reaction conditions and the electronic properties of the molecule.

The electronic nature of the fluoro and methoxy (B1213986) substituents profoundly influences the reactivity of both the amine nitrogen and the aromatic rings. These effects are a combination of induction (field effect) and resonance (mesomeric effect). libretexts.org

Fluoro Group (on the 2-position): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, to a lesser extent, the nitrogen atom. Conversely, fluorine has lone pairs of electrons that can be donated to the aromatic ring via resonance (+R), although this effect is weak for halogens. libretexts.org The net result is that the fluoro group deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

Methoxy Group (on the 4-position): The oxygen atom of the methoxy group is electronegative, resulting in an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, leading to a strong electron-donating resonance effect (+R). libretexts.orglumenlearning.com This +R effect is dominant, making the methoxy group a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org

These competing effects modulate the nucleophilicity of the central amine. The -I effect of the 2-fluoro group slightly reduces the electron density on the nitrogen, making it a weaker nucleophile than an unsubstituted dibenzylamine (B1670424). In contrast, the +R effect of the 4-methoxy group increases electron density on its ring, which can have a minor electronic influence on the nitrogen via the benzyl (B1604629) bridge.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. wikipedia.orgutexas.edu

Table 1: Hammett Substituent Constants for Fluoro and Methoxy Groups

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Primary Effect |

|---|---|---|---|

| Fluoro (-F) | +0.34 | +0.06 | Strong -I, Weak +R |

| Methoxy (-OCH₃) | +0.12 | -0.27 | Weak -I, Strong +R |

Data sourced from multiple chemical data compilations. wikipedia.orgstenutz.eu

The central nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. fiveable.me As a secondary amine, it is generally more nucleophilic than a corresponding primary amine due to the electron-donating nature of the alkyl (benzyl) groups, but less sterically hindered than a tertiary amine. fiveable.memasterorganicchemistry.com This allows it to participate in a wide range of reactions, including:

N-Alkylation and N-Acylation: Reactions with alkyl halides or acyl halides/anhydrides to form tertiary amines or amides, respectively.

Addition to Carbonyls: Reaction with aldehydes and ketones to form enamines or iminium ions as intermediates. libretexts.org

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The nucleophilicity of an amine does not always correlate directly with its basicity (pKa). acs.orgnih.govresearchgate.net While the electron-withdrawing fluoro group reduces the amine's basicity (lowering its pKa compared to benzylamine's pKa of ~9.33), its nucleophilicity in kinetic-controlled reactions remains significant. nih.govechemi.com Secondary amines, in general, are often found to be more nucleophilic than what their pKa values might suggest. nih.gov

The two aromatic rings exhibit different reactivities towards electrophilic substitution due to the attached substituents.

The 4-methoxybenzyl ring is strongly activated and will preferentially undergo electrophilic aromatic substitution at the positions ortho to the methoxy group (positions 3 and 5), as the para position is blocked.

The 2-fluorobenzyl ring is deactivated. Electrophilic substitution is less favorable on this ring.

A powerful synthetic strategy for functionalizing aromatic rings is Directed Ortho-Metallation (DoM) . wikipedia.orgchemeurope.com This reaction involves deprotonation of the ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.orgchemeurope.com

For this compound, several directing groups are present:

The Amine Group: The N-benzyl group itself can act as a DMG, directing lithiation to the ortho position of the benzyl ring. However, the acidic N-H proton would be abstracted first. Protection of the amine (e.g., as a pivalamide (B147659) or urea) is often necessary to direct lithiation to the ring. researchgate.net

The Methoxy Group: The methoxy group is a moderate DMG. organic-chemistry.org

The Fluoro Group: The fluoro group can also act as a DMG.

The site of metallation would depend on the specific conditions and the base used. Lithiation of substituted N-benzylpivalamides has shown that the outcome depends on substituents and the organolithium reagent used. researchgate.net For this specific molecule, there would be competition between lithiation ortho to the fluoro group on one ring and ortho to the methoxy group on the other. The presence of multiple directing groups can lead to complex mixtures unless conditions are carefully controlled. researchgate.net

Investigations of Reaction Intermediates and Transition States

The study of transient species and transition states is crucial for a complete understanding of reaction mechanisms. While direct experimental characterization for this specific compound is unlikely to be published, mechanistic studies on related benzylamine (B48309) reactions provide significant insight. researchgate.netias.ac.inkoreascience.kr

Many reactions involving amines proceed through detectable or inferred intermediates.

Iminium Ions: In reactions with carbonyls or under oxidative conditions, the amine can be converted to a transient iminium ion. These electrophilic species are key intermediates in reactions like the Mannich reaction or Pictet-Spengler cyclization.

Enamines: Secondary amines react with ketones or aldehydes to form enamine intermediates, which are nucleophilic at the α-carbon and are central to many C-C bond-forming reactions. researchgate.net

Amine Radical Cations: Under single-electron transfer (SET) conditions, such as in photoredox catalysis, the amine can be oxidized to an amine radical cation. This species can undergo subsequent C-H functionalization at the α-position (the benzylic carbon) to form α-amino radicals or iminium ions. acs.org

The formation of these intermediates is often studied using spectroscopic methods, trapping experiments, or computational modeling. researchgate.net

Kinetic studies on the addition of substituted benzylamines to activated alkenes have shown that these reactions can proceed through different mechanistic pathways, sometimes catalyzed by a second molecule of the amine. researchgate.netcdnsciencepub.com The reaction rates are highly sensitive to the electronic properties of the substituents on the benzylamine ring.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible outcomes, such as competitive N-alkylation versus aromatic substitution, the product distribution can be governed by either kinetic or thermodynamic control. Kinetic control favors the fastest-forming product, which often occurs at lower temperatures, while thermodynamic control favors the most stable product, typically achieved at higher temperatures or with longer reaction times. For example, in a three-component reaction involving benzylamines, diethyl phosphite, and triethyl orthoformate, the product distribution was found to be highly dependent on reaction conditions and substrate structure, indicating a complex interplay of equilibria between various intermediates. mdpi.com

Activation Parameters: By measuring reaction rates at different temperatures, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined. For instance, in the nucleophilic addition of benzylamines to alkenes, relatively low ΔH‡ and large negative ΔS‡ values suggest a highly ordered, cyclic transition state. koreascience.kr The study of kinetic isotope effects (e.g., using a deuterated amine) can confirm whether a C-H or N-H bond is broken in the rate-determining step. researchgate.netias.ac.in

Table 2: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Diethyl phosphite |

Advanced Spectroscopic Characterization for Structural and Electronic Analysis of 2 Fluoro Benzyl 4 Methoxy Benzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, amine, and methoxy (B1213986) protons.

The electron-withdrawing nature of the fluorine atom on the 2-fluoro-benzyl ring generally causes a downfield shift for nearby protons, while the electron-donating methoxy group on the 4-methoxy-benzyl ring results in an upfield shift for its associated aromatic protons. ucl.ac.ukrsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). msu.edu The amine (N-H) proton often appears as a broad singlet, and its chemical shift can be dependent on concentration and solvent. msu.edu

The benzylic protons (CH₂) of both benzyl (B1604629) groups are expected to appear as singlets, though they may show coupling to the N-H proton under certain conditions. Their chemical environment is slightly different, which should result in two distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Ring Assignment |

|---|---|---|---|---|

| H-3', H-4', H-5', H-6' | 7.0–7.4 | Multiplet | 4H | 2-Fluoro-benzyl |

| H-2, H-6 | ~7.2 | Doublet | 2H | 4-Methoxy-benzyl |

| H-3, H-5 | ~6.8 | Doublet | 2H | 4-Methoxy-benzyl |

| Ar-CH ₂-N | ~3.8 | Singlet | 2H | 2-Fluoro-benzyl |

| Ar-CH ₂-N | ~3.7 | Singlet | 2H | 4-Methoxy-benzyl |

| O-CH ₃ | ~3.75 | Singlet | 3H | Methoxy group |

Note: Predicted values are based on typical chemical shift ranges for substituted benzylamines and substituent effects. msu.educhemicalbook.comchemicalbook.com

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. ucl.ac.uk Due to the molecular symmetry of the 4-methoxy-benzyl group, fewer than 15 carbon signals are expected. The 2-fluoro-benzyl group will display six distinct aromatic carbon signals, while the 4-methoxy-benzyl group will show four. The spectrum will also feature signals for the two benzylic carbons and the methoxy carbon.

The carbon atom directly bonded to the fluorine atom (C-2') will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine and methoxy substituents. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) | Ring Assignment |

|---|---|---|

| C-1' (ipso) | ~127 (d) | 2-Fluoro-benzyl |

| C-2' (ipso) | ~160 (d, ¹JCF ≈ 245 Hz) | 2-Fluoro-benzyl |

| C-3', C-4', C-5', C-6' | 115–132 | 2-Fluoro-benzyl |

| C-1 (ipso) | ~131 | 4-Methoxy-benzyl |

| C-2, C-6 | ~130 | 4-Methoxy-benzyl |

| C-3, C-5 | ~114 | 4-Methoxy-benzyl |

| C-4 (ipso) | ~159 | 4-Methoxy-benzyl |

| Ar-C H₂-N | ~53 | 2-Fluoro-benzyl |

| Ar-C H₂-N | ~52 | 4-Methoxy-benzyl |

Note: Predicted values are based on typical chemical shift ranges for substituted dibenzylamines and known substituent effects. 'd' indicates a doublet due to C-F coupling. chemicalbook.comwisc.edu

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org It offers a wide range of chemical shifts, making it excellent for identifying the electronic environment of the fluorine atom. azom.comthermofisher.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal confirms the presence of an aryl fluoride.

Furthermore, the signal will likely appear as a multiplet due to coupling with adjacent protons, primarily the proton at the H-3' position (³JHF) and a weaker coupling to the H-6' proton. This coupling pattern is definitive proof of the ortho substitution pattern on the fluorobenzyl ring. thermofisher.com

2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. sdsu.edu For this molecule, COSY would show correlations between the adjacent protons on both aromatic rings (e.g., between H-5' and H-6' on the fluoro-ring, and between H-2/H-6 and H-3/H-5 on the methoxy-ring). It can also confirm the coupling between the N-H proton and the benzylic CH₂ protons if it exists. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edudiva-portal.org It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.75 ppm would correlate with the methoxy carbon signal at ~55 ppm.

Molecules are not static, and Dynamic NMR (DNMR) techniques can probe molecular motions that occur on the NMR timescale. libretexts.org For this compound, hindered rotation around the C-N single bonds could potentially lead to the existence of different conformers.

By recording NMR spectra at different temperatures (Variable Temperature NMR), one could observe changes in the appearance of certain signals. If the rotation is slow at low temperatures, separate signals for chemically distinct protons or carbons in different conformers might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. libretexts.org Analyzing these changes allows for the calculation of the energy barrier (activation energy) for the rotational process, providing insight into the molecule's conformational flexibility. rawdatalibrary.net

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These two techniques are often complementary. sapub.org

The spectrum of this compound would display characteristic absorption bands or scattering peaks corresponding to the vibrations of its various bonds.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300–3500 (weak-medium) |

| C-H (Aromatic) | Stretching | 3000–3100 |

| C-H (Aliphatic) | Stretching (CH₂ and CH₃) | 2850–3000 |

| C=C (Aromatic) | Ring Stretching | 1450–1600 |

| C-N | Stretching | 1020–1250 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1200–1275 |

| C-O (Aryl Ether) | Symmetric Stretching | 1000–1075 |

Note: Predicted values are based on characteristic frequencies for the respective functional groups. sapub.orgresearchgate.netnist.gov

Key features in the FTIR or Raman spectrum would include:

A weak to medium intensity band in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.

Multiple sharp bands between 1450 and 1600 cm⁻¹ corresponding to the aromatic C=C ring stretching vibrations.

Strong bands for the C-O ether linkage, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030 cm⁻¹. mdpi.com

A strong band for the C-F stretch, expected in the 1100-1400 cm⁻¹ region.

Bands corresponding to the C-N stretching vibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

The key vibrational modes anticipated for this compound are detailed below. The N-H stretch of the secondary amine is typically a weak to medium band, while the C-H stretches of the aromatic rings and the methylene (B1212753) bridges will be prominent. The presence of the fluoro and methoxy substituents will also give rise to unique vibrational signatures, specifically the C-F and C-O stretching bands. Aromatic C=C stretching vibrations will appear in their characteristic region, confirming the presence of the benzene (B151609) rings.

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aromatic) | C-H (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (sp³) in -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium |

| C-O Stretch (Ether) | Aryl-O-CH₃ | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Strong |

| C-F Stretch | Fluoroaromatic | 1000 - 1300 | Strong |

| C-H Bend (Aromatic) | Ortho Disubstitution | 735 - 770 | Strong |

These predicted values are based on established correlation tables and computational studies of similarly substituted aromatic compounds. nih.govnih.govresearchgate.netscialert.net The precise peak positions and intensities would be confirmed by experimental measurement.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. While FT-IR relies on absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds and the aromatic rings.

The symmetric vibrations of the benzene rings, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. The C-C stretching of the aromatic rings and the symmetric C-H stretching vibrations are typically prominent. In contrast, the polar N-H and C-O functional groups are expected to show weaker Raman scattering.

Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| Aromatic Ring Breathing | Benzene Rings | 990 - 1010 | Strong |

| C=C Stretch (Aromatic) | Benzene Rings | 1580 - 1620 | Strong |

| C-H Stretch (Aromatic) | C-H (sp²) | 3050 - 3080 | Strong |

| CH₂ Scissoring | -CH₂-N-CH₂- | 1440 - 1470 | Medium |

The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular symmetry. nih.govnih.govresearchgate.netscialert.net

Mass Spectrometry (MS) in Compound Verification and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, with the chemical formula C₁₅H₁₆FNO, the exact mass can be calculated.

Calculated Exact Mass for this compound

| Formula | Isotope | Exact Mass (Da) |

|---|

Experimental determination of the molecular ion peak at a value extremely close to this calculated mass (typically within 5 ppm) by HRMS would provide strong evidence for the compound's elemental composition and confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺ in the case of electrospray ionization) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions reveals the compound's structure and connectivity. The fragmentation of benzylamines is well-documented and typically involves cleavage of the C-N bonds and rearrangements. researchgate.netresearchgate.netillinois.edu

For protonated this compound ([C₁₅H₁₆FNO + H]⁺, m/z 246.1294), several key fragmentation pathways are anticipated:

Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-N bond, leading to the formation of stable benzyl or tropylium (B1234903) cations.

Loss of the 4-methoxybenzyl radical to form the 2-fluorobenzylaminium ion.

Loss of the 2-fluorobenzyl radical to form the 4-methoxybenzylaminium ion.

Formation of Benzyl Cations: Subsequent fragmentation of the aminium ions can lead to the formation of the respective benzyl cations.

2-Fluorobenzyl cation: m/z 109.04

4-Methoxybenzyl cation: m/z 121.06

Predicted Major Fragments in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (monoisotopic) |

|---|---|---|---|

| 246.1294 ([M+H]⁺) | 4-Methoxybenzyl cation | [C₈H₉O]⁺ | 121.0648 |

| 246.1294 ([M+H]⁺) | 2-Fluorobenzyl cation | [C₇H₆F]⁺ | 109.0448 |

| 246.1294 ([M+H]⁺) | Protonated 4-methoxyaniline imine | [C₈H₁₀NO]⁺ | 136.0757 |

The relative abundance of these fragments provides detailed information about the stability of the different cationic species and helps to confirm the positions of the substituents on the aromatic rings. researchgate.netresearchgate.netillinois.edu

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure and conjugation within a molecule. The chromophores in this compound are the 2-fluorophenyl and 4-methoxyphenyl (B3050149) groups.

The benzene ring exhibits characteristic absorptions around 204 nm (π → π* transition) and 256 nm (a symmetry-forbidden transition). Substituents on the ring can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity.

The methoxy group (-OCH₃) is an auxochrome with lone pairs on the oxygen that can be delocalized into the aromatic ring, typically causing a bathochromic (red) shift.

The fluoro group (-F) , also an auxochrome, has a weaker effect but can also influence the absorption spectrum.

Therefore, the UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted benzenes, likely with maxima shifted to longer wavelengths compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima (λₘₐₓ)

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Substituted Benzene Rings | ~ 220 - 240 |

These transitions provide insight into the electronic environment of the aromatic systems within the molecule.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. While this compound is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy can be used to study radical intermediates that could be generated through processes like one-electron oxidation.

Oxidation of the secondary amine can lead to the formation of an aminyl radical cation. The unpaired electron in this radical would be primarily localized on the nitrogen atom, but with significant delocalization into the adjacent benzyl groups.

The EPR spectrum of such a radical cation would be characterized by its g-factor and hyperfine coupling constants. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N, ¹H, and ¹⁹F.

Predicted EPR Parameters for the this compound Radical Cation

| Parameter | Interacting Nucleus | Expected Hyperfine Coupling |

|---|---|---|

| g-factor | - | ~ 2.003 - 2.005 |

| Hyperfine Coupling (a) | ¹⁴N | Significant coupling |

| Hyperfine Coupling (a) | ¹H (N-H) | Significant coupling |

| Hyperfine Coupling (a) | ¹H (-CH₂-) | Significant coupling |

| Hyperfine Coupling (a) | ¹⁹F | Detectable coupling |

The analysis of the hyperfine coupling pattern would provide a detailed map of the spin density distribution across the molecule, confirming the structure of the radical intermediate and offering insights into its electronic structure. researchgate.netdigitellinc.comnih.govu-tokyo.ac.jp The identification and characterization of such transient species are crucial for understanding potential reaction mechanisms involving the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comwikipedia.org This powerful analytical technique provides unambiguous insights into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. thepharmajournal.comnih.gov Although specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, the application of this technique would yield invaluable information about its solid-state conformation and packing.

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. numberanalytics.com The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. numberanalytics.comsciencemuseum.org.uk By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. wikipedia.org From this map, the precise coordinates of each atom in the crystal's unit cell can be determined, revealing the molecule's conformation in the solid state. rsc.org

For a flexible molecule like this compound, which contains multiple rotatable single bonds, X-ray crystallography would provide a "snapshot" of its preferred conformation in the crystalline environment. rsc.orgresearchgate.net This includes the dihedral angles between the benzyl rings and the geometry around the central amine nitrogen atom. Such information is vital as the molecular conformation can significantly influence the compound's physical properties and biological activity. nih.gov

Furthermore, the analysis would reveal detailed information about intermolecular interactions that stabilize the crystal lattice. ias.ac.inrsc.org These non-covalent interactions, such as hydrogen bonding (if present), van der Waals forces, and potential π-π stacking between the aromatic rings, govern how the molecules pack together in the solid state. ias.ac.inrsc.orgresearchgate.net Understanding these interactions is fundamental for fields like materials science and rational drug design. nih.govmdpi.com

Had a crystal structure been determined, the key parameters would be presented in a crystallographic data table. A hypothetical representation of such data is shown below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₅H₁₆FNO |

| Formula Weight | 245.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1325.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.228 |

| R-factor | ~0.04-0.06 |

Computational and Theoretical Studies on 2 Fluoro Benzyl 4 Methoxy Benzyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the molecule's total energy for various atomic configurations and systematically altering bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy. nih.gov Methods like the hybrid B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly employed for reliable geometry optimization of organic molecules. nih.govaun.edu.eg

The optimization process for (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine would yield precise data on its structural parameters. The resulting geometry reflects the balance of steric and electronic effects, such as the repulsion between bulky groups and the influence of the electronegative fluorine and oxygen atoms on adjacent bonds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C(aromatic)-O(methoxy) | ~1.37 Å |

| Bond Length | C(benzyl)-N | ~1.47 Å |

| Bond Angle | C-N-C | ~112° |

| Dihedral Angle | F-C-C-N | Variable (Defines ring orientation) |

Note: The values in the table are representative and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is easily polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-benzyl ring, while the LUMO may have significant contributions from the electron-deficient fluoro-benzyl ring. This distribution dictates how the molecule interacts with other chemical species.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 5.3 eV | Indicates relatively high molecular stability |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. nih.gov It is invaluable for predicting where a molecule is likely to undergo electrophilic (attack by electron-seeking species) or nucleophilic (attack by nucleus-seeking species) reactions. ejosat.com.tr The MEP map is color-coded: red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. nih.gov

In this compound, the MEP surface would likely show negative potential (red/yellow) around the electronegative fluorine, nitrogen, and oxygen atoms. The most positive potential (blue) would be expected around the amine hydrogen atom, making it a potential site for hydrogen bonding.

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewisc.edu A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, such as hyperconjugation. wisc.edu This is achieved by examining the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (like antibonding orbitals). wisc.edu

The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy value, E(2). wisc.edu For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of the adjacent C-H or C-C bonds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|

| LP (1) N | σ* (C-H) | ~4.5 | Indicates significant hyperconjugative stabilization from the nitrogen lone pair. |

| LP (2) O | σ* (C-C)aromatic | ~2.1 | Shows delocalization of the oxygen lone pair into the aromatic ring. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations identify a molecule's minimum-energy structure, often in a simulated vacuum, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time. MD simulations model the movements of atoms and bonds, allowing for the exploration of the molecule's conformational space—the full range of shapes it can adopt due to rotations around single bonds. researchgate.net

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water), offering crucial insights into how the solvent influences the molecule's preferred conformation and dynamics. The interactions with the solvent can stabilize certain conformations over others, meaning the most stable structure in solution may differ from that in the gas phase.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate and interpret experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. ejosat.com.trepstem.net These calculations provide the absolute shielding values for each nucleus, which are then converted to chemical shifts (ppm) by referencing them against a standard compound like Tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental data helps confirm the molecular structure. ucl.ac.uk

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C attached to F | ~161 (doublet) | 160-165 |

| C attached to OCH₃ | ~159 | 158-162 |

| -OCH₃ | ~55 | 54-56 |

| -CH₂- (Benzylic) | ~50 | 45-55 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. This information is highly useful for assigning the bands observed in an experimental IR spectrum to their underlying molecular vibrations.

Mechanistic Insights from Computational Modeling

Detailed computational modeling studies that provide mechanistic insights into the formation or reaction of this compound are not present in the current body of scientific literature. Such studies would typically involve quantum chemical calculations to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

Transition State Characterization and Reaction Pathway Elucidation

No research articles containing the characterization of transition states or the elucidation of specific reaction pathways involving this compound could be located. This type of analysis is fundamental to understanding reaction mechanisms at a molecular level, but it has not been publicly documented for this specific compound.

Calculation of Energy Barriers for Chemical Transformations and Rotational Processes

There are no available studies that report the calculated energy barriers for either chemical transformations (e.g., activation energies for synthesis or degradation) or rotational processes (e.g., conformational changes around single bonds) for this compound. Consequently, no data tables can be generated on this topic.

Applications and Utility in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine and its analogues serve as crucial intermediates in the synthesis of a variety of complex, often biologically active, molecules. The secondary amine functionality is a common feature in many pharmaceutical compounds and natural products, and this building block provides a straightforward route to introduce the substituted dibenzylamine (B1670424) motif.

A primary application of this intermediate is in the synthesis of complex heterocyclic systems. For instance, substituted N-(benzyloxy)benzylamines, which share the core structure of the title compound, are pivotal in the preparation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds investigated for their antimycobacterial properties. In these syntheses, the benzylamine (B48309) derivative is reacted with a substituted 4-chloroquinoline (B167314) via nucleophilic aromatic substitution to furnish the final complex structure. The specific substituents on the benzyl (B1604629) rings are crucial for modulating the biological activity of the final product.

Similarly, analogous substituted benzylamines are employed in the construction of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of deubiquitinase enzymes and are being explored as potential anticancer agents. The synthesis typically involves the sequential reaction of a dichloropyrimidine with the appropriate benzylamine and a subsequent cross-coupling reaction.

The synthesis of these complex molecules highlights the role of this compound as a versatile scaffold. The general synthetic pathway to obtain such intermediates involves a two-step, one-pot procedure starting from the corresponding benzonitrile. The nitrile is first reduced with a hydride reagent like lithium aluminum hydride to form an imine, which is then hydrolyzed to yield the desired benzylamine. This amine can then be carried forward in multi-step syntheses.

Table 1: Examples of Complex Molecules Synthesized from Substituted Benzylamine Intermediates

| Intermediate Class | Reagents and Conditions | Final Product Class | Potential Application |

|---|---|---|---|

| Substituted N-(benzyloxy)benzylamines | 2-alkyl-4-chloroquinolines, DIPEA, DMSO, 150 °C | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Antimycobacterial |

| Substituted Benzylamines | 2,4-dichloropyrimidine, followed by Suzuki coupling | N-benzyl-2-phenylpyrimidin-4-amines | Anticancer (USP1/UAF1 inhibitors) |

| 4-fluorobenzylamine & 4-methoxybenzylamine (B45378) derivatives | Imidazo[2,1-b] researchgate.netscholaris.canih.govthiadiazole precursors | Substituted Imidazo[2,1-b] researchgate.netscholaris.canih.govthiadiazoles | Various biological activities |

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile

The distinct electronic nature of the two benzyl groups in this compound allows for its use in the development of selective synthetic methodologies. The 2-fluoro substituent renders the attached phenyl ring relatively electron-poor, while the 4-methoxy group makes its corresponding ring electron-rich. This electronic differentiation can be exploited in reactions that are sensitive to the electronic environment of the aromatic rings.

For example, in electrophilic aromatic substitution reactions, the 4-methoxybenzyl group would be expected to be more reactive and direct incoming electrophiles to the ortho positions relative to the methoxy (B1213986) group. Conversely, the 2-fluorobenzyl group would be less reactive. This difference in reactivity could be harnessed to achieve regioselective functionalization of the molecule.

Furthermore, the nitrogen atom's lone pair of electrons can be engaged in various transformations. The compound can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The steric bulk of the two benzyl groups can also influence the stereochemical outcome of reactions at adjacent centers, making it a potentially useful chiral auxiliary if prepared in an enantiomerically pure form.

While specific novel methodologies centered on this exact compound are not extensively documented, its structure lends itself to exploration in areas such as:

Directed Ortho-Metalation: The amine functionality could potentially direct lithiation or other metalation reactions to the ortho position of one of the benzyl rings, allowing for subsequent functionalization.

Catalytic C-H Activation: The benzyl C-H bonds could be targets for transition metal-catalyzed functionalization, with the electronic disparity between the rings potentially leading to selective activation.

Precursor for Advanced Building Blocks with Tailored Electronic and Steric Properties

This compound is not only an intermediate for final target molecules but also a precursor for more elaborate, "advanced" building blocks. By modifying the core structure of this amine, new synthons with precisely tuned properties can be generated.

The synthesis of fatty acid amides from 4-methoxybenzylamine demonstrates how this moiety can be appended to long alkyl chains to create molecules with specific biological activities, such as antimicrobial properties. researchgate.net The introduction of a 2-fluorobenzyl group in place of one of the hydrogens on the nitrogen would add another layer of tunability to these structures.

The general strategy involves using the amine as a nucleophile to react with various electrophiles, thereby creating a diverse library of more complex building blocks. These can then be used in fragment-based drug discovery or in the synthesis of polymers and other materials with desired characteristics.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom in this compound, with its available lone pair of electrons, makes it a candidate for use as a ligand in coordination chemistry and catalysis. While this specific compound is not widely cited as a ligand, the broader class of N,N-dibenzylamines and related structures are known to coordinate to metal centers.

The direct cyclopalladation of fluorinated benzylamines is a known process that forms organometallic complexes where the benzylamine acts as a C,N-chelating ligand. scholaris.ca This suggests that this compound could undergo a similar reaction, potentially with regioselectivity influenced by the electronic and steric environment of the C-H bonds on the aromatic rings. Such palladacycles are important intermediates in catalytic C-H functionalization reactions.

Furthermore, the benzylamine framework can be modified to create more sophisticated ligands. For example, functional groups capable of chelation could be introduced onto one or both of the phenyl rings. The electronic properties conferred by the fluoro and methoxy groups could then be used to modulate the electron-donating ability of the resulting ligand, which in turn would affect the catalytic activity of the corresponding metal complex.

Potential applications for ligands derived from this amine include:

Cross-Coupling Reactions: Palladium complexes bearing N-donor ligands are widely used in Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with amine-based ligands are effective catalysts for the reduction of ketones, imines, and other unsaturated functional groups.

Asymmetric Catalysis: If the amine is resolved into its enantiomers, it could serve as a chiral ligand for asymmetric transformations.

While specific examples utilizing this compound in catalysis are not prominent in the literature, the fundamental properties of the molecule suggest a rich potential for its development and application in this field.

Conclusion and Outlook in Chemical Research

Summary of Key Academic Contributions and Foundational Knowledge for the Compound

While specific, in-depth academic studies focusing exclusively on (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine are not extensively documented in publicly available literature, its structural components provide a basis for understanding its potential academic contributions. The molecule belongs to the broader class of substituted benzylamines, which are integral to medicinal chemistry and organic synthesis. researchgate.net The foundational knowledge of this compound is built upon the well-established chemistry of its constituent parts: a 2-fluorobenzyl group, a 4-methoxybenzyl group, and a secondary amine linkage.

The presence of a fluorine atom on one of the benzyl (B1604629) rings is of particular significance. Fluorine is a bioisostere for the hydrogen atom and its introduction into organic molecules can profoundly influence their physicochemical and biological properties. This can include alterations in metabolic stability, binding affinity to biological targets, and lipophilicity. The 4-methoxy group on the second benzyl ring is an electron-donating group, which can modulate the electronic properties of the molecule, influencing its reactivity and potential interactions.

The synthesis of substituted benzylamines is a well-explored area of organic chemistry. organic-chemistry.org General synthetic routes often involve reductive amination or nucleophilic substitution reactions. For instance, the reaction of a substituted benzyl halide with a substituted benzylamine (B48309) is a common approach. In the context of this compound, this could involve the reaction of 2-fluorobenzyl bromide with 4-methoxybenzylamine (B45378), or vice-versa.

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| CAS Number | 418788-17-7 |

| Molecular Formula | C15H16FNO |

| Molecular Weight | 245.29 g/mol |

| IUPAC Name | (2-Fluorobenzyl)-(4-methoxybenzyl)amine |

This data is compiled from various chemical databases. pschemicals.comthsci.com

Identification of Remaining Challenges and Future Research Directions in Substituted Benzylamine Chemistry

Despite significant progress, the field of substituted benzylamine chemistry continues to present challenges and opportunities for future research. One of the primary challenges lies in achieving chemo- and regioselectivity in the synthesis of complex, polyfunctionalized benzylamines. The development of novel catalytic systems that can facilitate these transformations with high efficiency and under mild conditions remains an active area of investigation. acs.org

Future research is also directed towards the development of more sustainable synthetic methodologies. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste generation. Biocatalysis, employing enzymes to carry out specific chemical transformations, is a promising avenue for the environmentally benign synthesis of substituted benzylamines. researchgate.net

Furthermore, there is a growing interest in the application of computational and theoretical chemistry to predict the properties and reactivity of novel substituted benzylamines. rsc.org These in silico approaches can guide synthetic efforts by identifying promising target molecules and optimizing reaction conditions, thereby accelerating the discovery process. nih.govfrontiersin.org

Key areas for future research in substituted benzylamine chemistry include:

Development of novel catalytic systems: For selective C-H functionalization and asymmetric synthesis.

Green and sustainable synthesis: Utilizing renewable resources and minimizing environmental impact.

Computational and theoretical studies: To predict molecular properties and guide synthesis.

Exploration of novel biological activities: Expanding the therapeutic potential of this class of compounds.

Broader Implications for the Rational Design and Synthesis of Functional Organic Molecules

The study of compounds like this compound has broader implications for the rational design and synthesis of functional organic molecules. Rational drug design, a modern approach to drug discovery, relies on a deep understanding of how molecular structure relates to biological function. immutoscientific.comnih.govnih.gov By systematically modifying the structure of a lead compound, chemists can optimize its properties to achieve a desired therapeutic effect. numberanalytics.com

The principles learned from the synthesis and hypothetical study of substituted benzylamines contribute to a larger toolkit for medicinal chemists. The strategic placement of substituents, such as the fluoro and methoxy (B1213986) groups in the title compound, allows for the fine-tuning of a molecule's electronic and steric properties. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Moreover, the synthetic methodologies developed for this class of compounds are often transferable to the synthesis of other functional organic molecules. Advances in areas such as cross-coupling reactions and C-H activation, often explored in the context of benzylamine synthesis, have a wide-ranging impact on the broader field of organic synthesis. nih.gov

The future of functional organic molecule design will likely see an increased integration of computational tools, automation, and high-throughput screening. mit.eduoup.com This will enable the rapid design, synthesis, and evaluation of vast libraries of compounds, accelerating the discovery of new molecules with tailored properties for a wide range of applications, from medicine to materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine?

- Methodological Answer :

- Fukuyama Amine Synthesis : This method involves coupling a nitrobenzenesulfonamide derivative with benzyl halides. For example, intermediates like N-(4-methoxy-benzyl)-2-nitro-benzenesulfonamide can react with 2-fluorobenzyl halides under palladium catalysis .

- Nucleophilic Substitution : Reaction of primary amines with benzyl halides (e.g., 2-fluorobenzyl chloride and 4-methoxybenzyl chloride) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .

- Solid-Phase Synthesis : Immobilized nitrobenzenesulfonamide intermediates enable iterative coupling, followed by deprotection (e.g., using TBAF or H₂O₂) to yield the target amine .

Q. How can researchers characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include aromatic protons (δ 6.5–7.3 ppm for fluorobenzyl and methoxybenzyl groups) and amine protons (δ 1.5–2.5 ppm, broad). Methoxy groups appear as singlets near δ 3.8 ppm .

- X-ray Crystallography : Structural confirmation via single-crystal studies, as demonstrated for related benzylamine derivatives (e.g., 2-(4-Fluorobenzylidene)-N-(4-methoxy-benzylidene)-1,3,4-thiadiazol-2-amine) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected for C₁₅H₁₅FNO: m/z 260.12) .

Q. What are the typical reactivity patterns of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position, while the fluorine atom deactivates the benzyl ring .

- Oxidation : Tertiary amines like this compound are resistant to oxidation under mild conditions but may form N-oxides with strong oxidants (e.g., mCPBA) .

- Deprotection : Use of acidic conditions (HCl/EtOH) to cleave benzyl groups, though fluorinated benzylamines require harsher conditions (e.g., TFA) .

Advanced Research Questions

Q. What mechanistic insights exist for the Fukuyama synthesis of this compound?

- Methodological Answer :

- Intermediate Formation : The reaction proceeds via a palladium-catalyzed coupling between a nitrobenzenesulfonamide and benzyl halides. The nitro group acts as a leaving group, with regioselectivity controlled by steric and electronic effects .

- Side Reactions : Competing pathways include over-alkylation (leading to quaternary ammonium salts) and C–N bond cleavage under acidic conditions. Monitoring via TLC or HPLC is critical .

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : For example, 5-lipoxygenase (5-LOX) inhibition can be tested using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for leukotriene B₄ formation) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ calculations .

Q. How to resolve contradictory spectral data for this compound derivatives?

- Methodological Answer :

- Impurity Analysis : Use preparative HPLC to isolate byproducts (e.g., di-alkylated amines or dehalogenated products) .

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .

Q. What solid-phase synthesis strategies are applicable to this compound?

- Methodological Answer :

- Resin Functionalization : Use Wang resin or Rink amide resin loaded with nitrobenzenesulfonamide intermediates. Sequential coupling with 2-fluoro- and 4-methoxybenzyl halides improves yield .

- Cleavage Conditions : Employ TFA/water (95:5) to release the amine while preserving sensitive substituents (e.g., methoxy groups) .

Q. Can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., 5-LOX). The fluorobenzyl group may occupy hydrophobic pockets, while the methoxybenzyl moiety engages in π-π stacking .